molecular formula C19H18N6O6S B5613433 methyl 2-{[({[4-amino-6-(2-methoxyphenyl)-1,3,5-triazin-2-yl]amino}carbonyl)amino]sulfonyl}benzoate

methyl 2-{[({[4-amino-6-(2-methoxyphenyl)-1,3,5-triazin-2-yl]amino}carbonyl)amino]sulfonyl}benzoate

Cat. No. B5613433
M. Wt: 458.4 g/mol
InChI Key: GQAPLPATGBAPRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step processes starting from basic precursors like salicylic acid, through reactions such as etherification, sulfonyl chloride formation, amine reaction, and esterification. Process optimization has been shown to significantly improve yields, with total yields reaching up to 63.7% after optimization of reaction conditions (Xu et al., 2018).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray diffraction and spectroscopic methods, confirming the structures and purity of synthesized compounds. For instance, the crystal structure of certain derivatives has revealed disorder within specific groups and interactions between molecules, highlighting the complexity and diversity of molecular arrangements possible within this class of compounds (Moser et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving compounds of similar complexity often result in a variety of products depending on the reaction conditions. For example, cyclization reactions in the presence of bases can yield specific anilides, demonstrating the reactive versatility of these molecules (Ukrainets et al., 2014). The nucleophilic displacement reactions and the ability to undergo transformations under light-induced conditions further illustrate the chemical reactivity of this class of compounds (Al-Radhi et al., 1971; Bhattacharjeel & Dureja, 2002).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structures, of related compounds are crucial for understanding their behavior in different environments. These properties are often determined through a combination of experimental and computational methods, providing insights into the stability, reactivity, and potential applications of these molecules (Kimura & Hourai, 2005).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, potential for hydrogen bonding, and susceptibility to undergo specific chemical transformations, are key to the applicability of these compounds in various domains. Studies have shown diverse reactivity patterns, from the formation of unsaturated sugar derivatives to the synthesis of bioisosteric isomers of antiviral compounds, underscoring the broad chemical utility of this class of molecules (Branowska et al., 2022; Tzeng et al., 1994).

properties

IUPAC Name

methyl 2-[[4-amino-6-(2-methoxyphenyl)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O6S/c1-30-13-9-5-3-7-11(13)15-21-17(20)23-18(22-15)24-19(27)25-32(28,29)14-10-6-4-8-12(14)16(26)31-2/h3-10H,1-2H3,(H4,20,21,22,23,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAPLPATGBAPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NC(=N2)NC(=O)NS(=O)(=O)C3=CC=CC=C3C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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